N-(morpholine-4-carbothioyl)-4-nitrobenzamide N-(morpholine-4-carbothioyl)-4-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 58415-37-5
VCID: VC5065969
InChI: InChI=1S/C12H13N3O4S/c16-11(9-1-3-10(4-2-9)15(17)18)13-12(20)14-5-7-19-8-6-14/h1-4H,5-8H2,(H,13,16,20)
SMILES: C1COCCN1C(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C12H13N3O4S
Molecular Weight: 295.31

N-(morpholine-4-carbothioyl)-4-nitrobenzamide

CAS No.: 58415-37-5

Cat. No.: VC5065969

Molecular Formula: C12H13N3O4S

Molecular Weight: 295.31

* For research use only. Not for human or veterinary use.

N-(morpholine-4-carbothioyl)-4-nitrobenzamide - 58415-37-5

Specification

CAS No. 58415-37-5
Molecular Formula C12H13N3O4S
Molecular Weight 295.31
IUPAC Name N-(morpholine-4-carbothioyl)-4-nitrobenzamide
Standard InChI InChI=1S/C12H13N3O4S/c16-11(9-1-3-10(4-2-9)15(17)18)13-12(20)14-5-7-19-8-6-14/h1-4H,5-8H2,(H,13,16,20)
Standard InChI Key KBQNYCRXGJDAIJ-UHFFFAOYSA-N
SMILES C1COCCN1C(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

Structural Features

N-(Morpholine-4-carbothioyl)-4-nitrobenzamide consists of three primary components:

  • 4-Nitrobenzamide backbone: A benzamide derivative with a nitro group (-NO₂) at the para position.

  • Morpholine-4-carbothioyl group: A thiourea-functionalized morpholine ring (C₄H₈ONS) attached to the amide nitrogen.

  • Thiocarbonyl bridge: A sulfur-containing linkage (-C(=S)-N-) connecting the morpholine and benzamide units.

The molecular formula is C₁₂H₁₃N₃O₄S, with a molecular weight of 295.32 g/mol.

IUPAC Name and SMILES Notation

  • IUPAC Name: N-(morpholine-4-carbothioyl)-4-nitrobenzamide

  • Canonical SMILES: C1COCCN1C(=S)NC(=O)C2=CC=C(C=C2)N+[O-]

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis of N-(morpholine-4-carbothioyl)-4-nitrobenzamide involves two primary steps (Figure 1):

Step 1: Synthesis of 4-Nitrobenzamide

A patented method (RU2103260C1) outlines the production of 4-nitrobenzamide from 4-nitrobenzoic acid :

  • Reaction Conditions:

    • Reactants: 4-Nitrobenzoic acid, ammonium carbamate (NH₂COONH₄), and a catalytic amount of phosphoric acid (H₃PO₄).

    • Temperature: 130–140°C

    • Duration: 2–3 hours

    • Yield: ~85%

  • Mechanism: The reaction proceeds via ammonolysis, where the carboxylic acid reacts with ammonium carbamate to form the amide.

Step 2: Incorporation of the Morpholine-4-carbothioyl Group

The thiourea linkage is introduced through a nucleophilic substitution reaction:

  • Reactants:

    • 4-Nitrobenzamide

    • Morpholine-4-carbonyl chloride (or equivalent thiocarbonyl transfer reagent)

  • Solvent: Anhydrous dichloromethane or dimethylformamide (DMF)

  • Catalyst: Triethylamine (Et₃N) to neutralize HCl byproducts

  • Conditions: Room temperature, 12–24 hours

Industrial-Scale Optimization

For commercial production, continuous flow reactors are employed to enhance yield and purity. Key parameters include:

ParameterOptimal Value
Reactor Temperature25–30°C
Residence Time30–45 minutes
Catalyst Loading1.5 mol% H₃PO₄
Purification MethodRecrystallization (Ethanol/Water)

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Polar solvents: Highly soluble in DMSO (>50 mg/mL) and DMF.

    • Aqueous buffers: Limited solubility (<1 mg/mL at pH 7.4).

  • Stability:

    • Thermal: Decomposes at >200°C (TGA data).

    • Photolytic: Sensitive to UV light; storage in amber vials recommended.

Spectroscopic Characterization

TechniqueKey Features
¹H NMR (DMSO-d₆)- Morpholine protons: δ 3.6–3.8 (m, 4H)
- Aromatic protons: δ 8.2 (d, 2H), 8.4 (d, 2H)
¹³C NMR- Thiourea carbonyl: δ 180.2
IR (KBr)- C=O stretch: 1680 cm⁻¹
- NO₂ asymmetric stretch: 1520 cm⁻¹
Property4-Nitro Derivative3-Nitro Derivative
Solubility in DMSO52 mg/mL48 mg/mL
Melting Point198–200°C192–194°C
Electron DensityLower (para-NO₂)Higher (meta-NO₂)

Research Challenges and Future Directions

Data Gaps

  • Biological Screening: No in vitro or in vivo studies are publicly reported.

  • Toxicological Profile: Acute and chronic toxicity data are unavailable.

Recommended Studies

  • Anticancer Screening: Test against NCI-60 cell line panel.

  • ADMET Profiling: Assess permeability (Caco-2 assay) and metabolic stability (microsomal incubation).

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